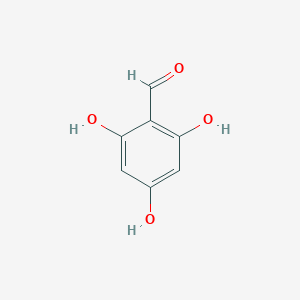

2,4,6-Trihydroxybenzaldehyde

描述

structure in first source

属性

IUPAC Name |

2,4,6-trihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQAJGSMXCDDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197594 | |

| Record name | Benzaldehyde, 2,4,6-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-70-7 | |

| Record name | 2,4,6-Trihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucinaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 487-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,6-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOROGLUCINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I70C45KRO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trihydroxybenzaldehyde (THBA), a phenolic aldehyde of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities, with a focus on its roles as an inhibitor of Nuclear Factor-kappa B (NF-κB) and xanthine oxidase. All quantitative data is presented in structured tables for clarity, and key biological pathways are illustrated with diagrams.

Chemical and Physical Properties

This compound, also known as phloroglucinaldehyde, is a polyhydroxybenzaldehyde with the chemical formula C₇H₆O₄.[1] Its structure consists of a benzene ring substituted with three hydroxyl groups at positions 2, 4, and 6, and a formyl group at position 1. This substitution pattern renders the aromatic ring highly activated towards electrophilic substitution.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 487-70-7 | [1] |

| Molecular Formula | C₇H₆O₄ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Phloroglucinaldehyde, Phloroglucinol aldehyde, Formylphloroglucinol | [1] |

| Appearance | White to pale pink or brown crystalline powder | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | ~195 °C (decomposition) | [3] |

| Solubility | Soluble in water and hot water. Soluble in alcohol solvents. | [3] |

| pKa | (Not explicitly found in searches) | |

| LogP | (Not explicitly found in searches) |

Table 3: Spectral Data

| Spectral Data Type | Key Features/Reference |

| ¹H NMR | Spectral data available from chemical suppliers and databases.[4] |

| ¹³C NMR | Spectral data available from chemical suppliers and databases. |

| FT-IR | Conforms to structure.[2] Spectral data available in databases.[5] |

| Mass Spectrometry | Spectral data available in databases like NIST.[4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the formylation of phloroglucinol. The high electron density of the phloroglucinol ring makes it susceptible to electrophilic formylation reactions such as the Gattermann reaction or the Vilsmeier-Haack reaction.[6][7][8][9][10]

Synthesis via the Gattermann Reaction (Representative Protocol)

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[3][6] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of HCN.[6]

Reaction Scheme:

Materials:

-

Phloroglucinol

-

Zinc Cyanide (Zn(CN)₂)

-

Anhydrous Ether

-

Dry Hydrogen Chloride (gas)

-

Ice

-

Water

-

Hydrochloric Acid (concentrated)

Procedure:

-

Reaction Setup: A solution of phloroglucinol in anhydrous ether is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

Addition of Reagents: An equimolar amount of zinc cyanide is added to the stirred solution.

-

Introduction of HCl: A stream of dry hydrogen chloride gas is passed through the solution while cooling in an ice-salt bath. The reaction mixture is stirred vigorously.

-

Reaction Progression: The reaction is allowed to proceed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the ethereal solution is decanted from the solid product. The solid is then hydrolyzed by heating with water.

-

Purification: The crude this compound is purified by recrystallization from hot water.

Safety Precautions: The Gattermann reaction involves highly toxic reagents such as cyanides and hydrogen chloride gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity and Signaling Pathways

This compound has been identified as a biologically active molecule with potential therapeutic applications, notably as an inhibitor of the NF-κB signaling pathway and as a xanthine oxidase inhibitor.[11][12]

Inhibition of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer.[13] this compound has been shown to be an orally active NF-κB inhibitor.[11][12] It is suggested that it may exert its anti-inflammatory and anti-cancer effects through the downregulation of this pathway. The precise molecular target of this compound within the NF-κB pathway is an area of ongoing research.

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[14] Overproduction of uric acid can lead to hyperuricemia and gout. This compound has been identified as a xanthine oxidase inhibitor.[14] Kinetic studies of similar phenolic aldehydes suggest they act as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[15] This inhibition is likely mediated by interactions with the molybdenum center of the enzyme.

References

- 1. This compound | C7H6O4 | CID 68099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. This compound(487-70-7) 1H NMR [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of xanthine oxidase by two aldehydes: Inhibitory kinetics, molecular simulation, inhibition mechanism, and cellular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Phloroglucinaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phloroglucinaldehyde, a key aromatic aldehyde. It covers its chemical structure, formula, and properties, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Formula

Phloroglucinaldehyde, also known as 2,4,6-trihydroxybenzaldehyde, is a phenolic aldehyde. Its structure consists of a benzene ring substituted with one aldehyde group and three hydroxyl groups at positions 2, 4, and 6. This arrangement of functional groups makes it a highly reactive and versatile molecule.[1]

The chemical formula for phloroglucinaldehyde is C₇H₆O₄ .[1][2] Its IUPAC name is this compound.[1]

Table 1: Chemical Identifiers and Properties of Phloroglucinaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | [1][2] |

| Molecular Weight | 154.12 g/mol | [2] |

| CAS Number | 487-70-7 | [2] |

| Appearance | Pale pink or brown crystalline powder | |

| Melting Point | 195 °C (decomposes) | [2] |

| Solubility | Soluble in water | [3] |

| InChI Key | BTQAJGSMXCDDAJ-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1c(O)cc(O)cc1O | [2] |

Physicochemical Data

Phloroglucinaldehyde is an air-sensitive compound and is incompatible with strong oxidizing agents and bases.[3] It is a combustible solid.

Table 2: Spectroscopic Data for Phloroglucinaldehyde

| Technique | Solvent | Key Peaks/Shifts (ppm or cm⁻¹) |

| ¹H NMR | DMSO-d₆ | δ 9.98 (s, 1H, CHO), 7.51 (d, J = 6.2 Hz, 2H, Ar-H), 7.41 (s, 1H, Ar-H), 7.30 – 7.25 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃ - Note: this peak is for a methoxy derivative, not phloroglucinaldehyde itself. Specific proton shifts for the aromatic protons of phloroglucinaldehyde are needed.) |

| ¹³C NMR | DMSO-d₆ | δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4 (Note: these are general shifts for a substituted benzaldehyde and may not be exact for phloroglucinaldehyde.) |

| IR | Nujol Mull | Spectral contamination due to oil around 2900 cm⁻¹ |

Note: The provided NMR data from the search results appears to be for related but different compounds. Precise, experimentally verified NMR data for phloroglucinaldehyde should be obtained for accurate characterization.

Biological Significance and Applications

Phloroglucinaldehyde is a known human metabolite of cyanidin, a type of anthocyanin found in many fruits and vegetables.[1] It is also a key intermediate in the synthesis of various biologically active molecules.[3] Its applications in research and development are diverse, including:

-

Synthesis of Bioactive Molecules: It serves as a reactant in the synthesis of compounds with potential therapeutic properties, such as inhibitors of protein glycation and xanthine oxidase.[2][3]

-

Antioxidant Research: Due to its phenolic structure, phloroglucinaldehyde is investigated for its antioxidant properties.

-

Drug Development: It is a building block for creating libraries of compounds for anticancer activity studies.[2]

Experimental Protocols

Synthesis of Phloroglucinaldehyde

A common method for the synthesis of phloroglucinaldehyde is the Gattermann formylation of phloroglucinol. This reaction introduces a formyl group onto the aromatic ring.

Protocol: Gattermann Synthesis of Phloroglucinaldehyde

Materials:

-

Phloroglucinol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Zinc Cyanide (Zn(CN)₂)

-

Dry Ether

-

Hydrochloric Acid (HCl), concentrated and dilute

-

Ice bath

-

Round-bottom flask with a reflux condenser and a gas inlet

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a gas inlet tube, suspend anhydrous aluminum chloride in dry ether.

-

Addition of Reactants: Cool the suspension in an ice bath. While stirring, add phloroglucinol to the mixture.

-

Introduction of Formylating Agent: Slowly add zinc cyanide to the cooled and stirred reaction mixture.

-

Reaction Initiation: Bubble dry hydrogen chloride gas through the reaction mixture for 1-2 hours. The reaction is typically exothermic and the temperature should be maintained between 0-5 °C.

-

Reaction Progression: After the addition of HCl, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Carefully pour the reaction mixture onto crushed ice.

-

Add concentrated hydrochloric acid and heat the mixture on a water bath for 15-30 minutes to hydrolyze the intermediate aldimine salt.

-

Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pale pink or brown crystals of phloroglucinaldehyde.

-

Analytical Methods

Table 3: Analytical Protocols for Phloroglucinaldehyde Characterization

| Technique | Protocol Details |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column. Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used. Detection: UV detection at a wavelength of approximately 280 nm. Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). Procedure: Dissolve a small amount of the purified sample in the deuterated solvent. Acquire the spectrum on a 400 MHz or higher NMR spectrometer. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). Procedure: Use a more concentrated sample than for ¹H NMR. Acquire the spectrum with proton decoupling. |

| Infrared (IR) Spectroscopy | Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid sample. Procedure: Acquire the spectrum using an FTIR spectrometer. |

Signaling Pathways and Logical Relationships

Phloroglucinaldehyde is a key degradation product of anthocyanins, which are flavonoids responsible for the red, purple, and blue colors in many fruits and vegetables. The degradation pathway is of significant interest in understanding the bioavailability and metabolic fate of these dietary compounds.

Caption: Degradation pathway of anthocyanins to phloroglucinaldehyde.

This guide provides a foundational understanding of phloroglucinaldehyde for scientific and research applications. For further in-depth studies, consulting the primary literature is recommended.

References

An In-depth Technical Guide on the Biosynthesis of 2,4,6-Trihydroxybenzaldehyde

Abstract

2,4,6-Trihydroxybenzaldehyde, also known as phloroglucinaldehyde, is an aromatic aldehyde with significant potential in the pharmaceutical and chemical industries.[1][2] Its biological activities and utility as a chemical intermediate make its biosynthetic production a topic of considerable interest for researchers and drug development professionals.[2] This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to its precursor, phloroglucinol, details the key enzymes involved, presents quantitative data from production studies, and outlines relevant experimental protocols. The biosynthesis of this compound is primarily understood through the synthesis of its phloroglucinol core, a process catalyzed by the type III polyketide synthase, PhlD.[3][4] While the subsequent formylation step is not as well-characterized in a single, unified pathway, this document will cover the established enzymatic steps and propose avenues for future research.

Introduction to this compound

Chemical Overview

This compound is an organic compound featuring a benzene ring substituted with three hydroxyl groups and one aldehyde group.[5] It is functionally related to phloroglucinol and serves as a valuable building block in the synthesis of more complex molecules, including various pharmaceuticals.[1][2] Its antioxidant properties also make it a compound of interest for cosmetic and food preservation applications.[2]

Biosynthetic Origins

The natural synthesis of this compound is rooted in the polyketide pathway.[6][7] The core of the molecule, the 1,3,5-trihydroxybenzene (phloroglucinol) ring, is synthesized from malonyl-CoA precursors by a specific class of enzymes.[3][7] This guide will first detail the well-established biosynthesis of phloroglucinol, which is the foundational step, before discussing the proposed final formylation to yield the target aldehyde. The key genetic and enzymatic machinery for this process has been extensively studied in bacteria, particularly in Pseudomonas species, which produce phloroglucinol derivatives as antimicrobial agents.[8][9]

The Core Biosynthetic Pathway: From Acetyl-CoA to Phloroglucinol

The biosynthesis of the phloroglucinol core is a conserved pathway that begins with central carbon metabolism and proceeds through the formation of a polyketide chain.

Precursor Supply: Malonyl-CoA Synthesis

The direct precursor for the phloroglucinol ring is Malonyl-CoA.[7] This high-energy molecule is synthesized from Acetyl-CoA, a central metabolite, in a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC) . This step is crucial as it commits the carbon flow towards fatty acid and polyketide synthesis.

The Key Enzyme: Phloroglucinol Synthase (PhlD)

The central transformation in this pathway is catalyzed by Phloroglucinol Synthase , the protein product of the phlD gene.[4] PhlD is a type III polyketide synthase (PKS).[3][10] Unlike the large, multi-domain Type I and Type II PKS systems, Type III PKS enzymes like PhlD are smaller, homodimeric proteins that perform a series of condensation and cyclization reactions within a single active site.

Reaction Mechanism

The synthesis of phloroglucinol begins with the sequential condensation of three molecules of malonyl-CoA.[3] This process, catalyzed by PhlD, involves decarboxylation and the formation of a linear polyketide chain.[7] This unstable intermediate is then subjected to an intramolecular C-C bond formation (a Dieckmann cyclization) to form a six-membered ring.[6] Subsequent tautomerization leads to the formation of the stable, aromatic phloroglucinol molecule.[7]

Genetic Organization and Regulation

In bacteria like Pseudomonas fluorescens, the genes responsible for producing phloroglucinol derivatives are organized into a conserved gene cluster, the phl operon.[4][10]

-

phlD : As described, this gene encodes the key enzyme, phloroglucinol synthase, which produces the core ring structure.[4][10]

-

phlA, phlC, phlB : These genes encode enzymes responsible for the subsequent modification of phloroglucinol, typically acetylation, to produce compounds like 2,4-diacetylphloroglucinol (DAPG).[4][11] While not directly involved in this compound synthesis, their presence in the operon highlights the role of phloroglucinol as a key intermediate.

-

phlF : This gene often encodes a transcriptional repressor that regulates the expression of the operon, allowing the bacterium to control the production of these secondary metabolites.[9]

Proposed Final Step: Formylation of Phloroglucinol

The conversion of phloroglucinol to this compound requires the addition of a formyl group (-CHO). While this compound is a known human metabolite of cyanidin, indicating that enzymatic machinery for its production exists, a specific formyltransferase enzyme linked to the phl operon for this purpose has not been characterized.[1][12] This transformation represents a key area for future research. Potential enzyme candidates could include formyltransferases that use N10-formyl-tetrahydrofolate as a cofactor. Identifying or engineering such an enzyme is the final step to establishing a complete microbial biosynthesis route.

Quantitative Data on Phloroglucinol Biosynthesis

The engineering of microorganisms for the production of phloroglucinol has provided quantitative data on the efficiency of the PhlD-catalyzed pathway.

Table 1: Heterologous Production of Phloroglucinol

| Host Organism | Carbon Source | Fermentation Method | Titer (mg/L) | Yield (g/g substrate) | Productivity (g/g DCW) | Reference |

| Escherichia coli | Glucose | Optimized Culture | 554 | - | - | [13] |

| Escherichia coli | Acetate | Fed-batch | 1200 | 0.18 | 0.74 | [13] |

| Yarrowia lipolytica | - | - | 107.4 | - | - | [13] |

| DCW: Dry Cell Weight. A hyphen (-) indicates data not provided in the source. |

Table 2: Key Enzyme Kinetic Parameters (Illustrative)

While specific kinetic data for PhlD was not available in the cited literature, researchers investigating this enzyme would seek to determine the following key parameters. Enzyme kinetics studies are crucial for understanding reaction mechanisms and optimizing production.[14][15]

| Parameter | Description | Typical Units |

| K_m_ | Michaelis constant; substrate concentration at half-maximal velocity. Indicates substrate binding affinity. | µM or mM |

| V_max_ | Maximum reaction velocity at saturating substrate concentrations. | µmol/min/mg |

| k_cat_ | Turnover number; number of substrate molecules converted per enzyme molecule per unit time. | s⁻¹ |

| k_cat_/K_m_ | Catalytic efficiency; reflects the enzyme's overall efficiency at low substrate concentrations. | M⁻¹s⁻¹ |

Key Experimental Protocols

This section provides a generalized methodology for the heterologous production and analysis of phloroglucinol, which forms the basis for producing this compound.

Protocol: Heterologous Production of Phloroglucinol in E. coli

-

Gene Synthesis and Cloning : Synthesize the phlD gene from a known source (e.g., Pseudomonas fluorescens), codon-optimized for expression in E. coli. Clone the gene into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7).

-

Host Transformation : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culturing : Grow the transformed cells in a suitable medium (e.g., LB or a defined minimal medium) at 37°C with appropriate antibiotic selection.

-

Induction : Once the culture reaches a target optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Fermentation : Continue incubation at a lower temperature (e.g., 18-25°C) for 12-24 hours to allow for protein expression and product formation.

-

Cell Harvesting : Harvest the cells by centrifugation. The product, phloroglucinol, may be found in both the cell pellet and the supernatant.

Protocol: Extraction and Quantification by HPLC

-

Sample Preparation : Separate the supernatant from the cell pellet. For intracellular product, resuspend the cells in buffer and lyse them using sonication or chemical methods.

-

Solvent Extraction : Acidify the supernatant or cell lysate to pH ~2.0 with HCl. Extract the phloroglucinol using an equal volume of a solvent like ethyl acetate. Repeat the extraction 2-3 times.

-

Concentration : Pool the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to concentrate the product.

-

HPLC Analysis :

-

Resuspension : Resuspend the dried extract in a known volume of the mobile phase (e.g., methanol/water mixture).

-

Injection : Inject the sample onto a C18 reverse-phase HPLC column.

-

Mobile Phase : Use an isocratic or gradient elution method with a mobile phase such as acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Detection : Monitor the elution profile using a UV detector at a wavelength of approximately 270 nm.

-

Quantification : Compare the peak area of the sample to a standard curve prepared with pure phloroglucinol to determine the concentration.

-

Conclusion and Future Directions

The biosynthesis of this compound is critically dependent on the well-characterized pathway for its precursor, phloroglucinol. The key enzyme, phloroglucinol synthase (PhlD), efficiently converts malonyl-CoA into the core aromatic ring, and this process has been successfully harnessed in engineered microorganisms for production.[13]

The primary challenge remaining is the identification and characterization of an enzyme that can efficiently formylate phloroglucinol to yield this compound. Future research should focus on:

-

Enzyme Prospecting : Mining genomic databases for putative formyltransferases in organisms known to produce related metabolites.

-

Protein Engineering : Modifying known enzymes to impart formylation activity towards the phloroglucinol substrate.

-

Synthetic Biology : Constructing novel, multi-enzyme pathways in a chassis organism like E. coli or Saccharomyces cerevisiae that combine PhlD with a suitable formylating enzyme to create a complete, de novo production route.

Successfully addressing these points will enable the sustainable and scalable biotechnological production of this compound, providing a valuable resource for the pharmaceutical and chemical industries.

References

- 1. This compound | C7H6O4 | CID 68099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. Cloning and Molecular Characterization of the phlD Gene Involved in the Biosynthesis of “Phloroglucinol”, a Compound with Antibiotic Properties from Plant Growth Promoting Bacteria Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autoinduction of 2,4-diacetylphloroglucinol biosynthesis in the biocontrol agent Pseudomonas fluorescens CHA0 and repression by the bacterial metabolites salicylate and pyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Distribution of 2,4-Diacetylphloroglucinol Biosynthetic Genes among the Pseudomonas spp. Reveals Unexpected Polyphyletism [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound, 487-70-7 [thegoodscentscompany.com]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]

2,4,6-Trihydroxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzaldehyde, a polyhydroxylic aromatic aldehyde, is a versatile organic compound with significant potential in pharmaceutical research and development. Its unique structure, featuring a benzaldehyde core substituted with three hydroxyl groups at the 2, 4, and 6 positions, imparts a high degree of reactivity and diverse biological activities. This technical guide provides an in-depth overview of its synonyms, alternative names, and key applications, with a focus on its synthetic utility and biological properties relevant to drug discovery.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided in Table 1 for easy reference.

| Synonym/Alternative Name | Source/Reference |

| Phloroglucinaldehyde | PubChem[1] |

| Phloroglucinol aldehyde | PubChem[1] |

| Formylphloroglucinol | Sigma-Aldrich[2] |

| Phloroglucinolcarboxaldehyde | Sigma-Aldrich[2] |

| Benzaldehyde, 2,4,6-trihydroxy- | PubChem |

| 2,4,6-Trihydroxy-benzaldehyde | PubChem |

| NSC 38610 | Sigma-Aldrich[2] |

| CAS Number | 487-70-7 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | PubChem[1] |

| Molecular Weight | 154.12 g/mol | Sigma-Aldrich[2] |

| Appearance | White to light yellow or pink crystalline powder | - |

| Melting Point | 195 °C (decomposes) | Sigma-Aldrich |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | - |

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules and has demonstrated intrinsic biological activities.

Intermediate in the Synthesis of Bioactive Molecules

This compound is a key reactant in the synthesis of several classes of compounds with therapeutic potential.

Experimental Protocol: Synthesis of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone (Adaptable for this compound)

-

Dissolution: Dissolve 1 mmol of 2,4,6-trichlorophenylhydrazine in 18 mL of ethanol.

-

Acidification: Slowly add 0.3 mL of acetic acid to the solution with stirring.

-

Heating: Heat the solution to approximately 333 K (60 °C) for several minutes until the solution becomes clear.

-

Aldehyde Addition: Add 1 mmol of the aldehyde (in this case, this compound would be used instead of benzaldehyde) dropwise with continuous stirring.

-

Reflux: Reflux the reaction mixture for 2 hours.

-

Crystallization: Cool the solution to room temperature to allow for the formation of microcrystals.

-

Isolation and Purification: Separate the crystals from the solution by filtration and wash them three times with cold water. Recrystallize the product from absolute ethanol to obtain pure crystals.[3]

A study on a series of 35 synthesized 2,4,6-trichlorophenyl hydrazones revealed their potential as in vitro antiglycation agents. Notably, some of these compounds exhibited excellent activity, surpassing the standard rutin.[4][5] This highlights the potential of derivatives of this compound in the development of novel antiglycation agents.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, inhibitors of xanthine oxidase are valuable therapeutic agents. This compound has been identified as a potential xanthine oxidase inhibitor.[2]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

A common method to assess xanthine oxidase inhibitory activity is to measure the decrease in uric acid formation spectrophotometrically.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the test compound (this compound) dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5) and a solution of xanthine oxidase.

-

Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25 °C) for a specific period (e.g., 15 minutes).

-

Initiation of Reaction: Add a solution of the substrate, xanthine, to initiate the enzymatic reaction.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to the rate in a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The three hydroxyl groups on the aromatic ring of this compound suggest its potential as an antioxidant. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[7]

-

Reaction Setup: Mix different concentrations of the test compound (this compound) with the DPPH solution in a test tube or a microplate well.[7]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[7]

-

Calculation of Scavenging Activity: The scavenging activity is calculated as the percentage of DPPH radical discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of the sample.

Potential Role in Modulating Inflammatory Signaling Pathways

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[8][9] A study on a structurally similar compound, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, isolated from mulberry fruits, has shed light on the potential of such molecules to modulate these pathways. This compound was found to suppress TNF-α-induced damage in human dermal fibroblasts by inhibiting the phosphorylation of key proteins in the MAPK and NF-κB pathways.[10] This suggests that this compound may exert anti-inflammatory effects through similar mechanisms.

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines and enzymes.[8][11] The inhibitory effect of 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde on NF-κB phosphorylation suggests that this compound could potentially interfere with this cascade, thereby reducing the inflammatory response.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The MAPK family of protein kinases, including ERK, JNK, and p38, are key transducers of extracellular signals to intracellular responses, including inflammation.[9][12] Activation of these kinases through a cascade of phosphorylation events can lead to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. The study on the related glucoside showed inhibition of p38, ERK, and JNK phosphorylation, suggesting that this compound might also target this pathway to exert anti-inflammatory effects.[10]

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its rich chemistry allows for the synthesis of a wide array of derivatives with promising biological activities, including antiglycation and enzyme inhibition. Furthermore, its inherent phenolic structure suggests potential as an antioxidant and modulator of key inflammatory signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation and exploitation of this compound in the pursuit of novel therapeutic agents.

References

- 1. This compound | C7H6O4 | CID 68099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97 487-70-7 [sigmaaldrich.com]

- 3. (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-O-β-d-Glucopyranosyl-4,6-dihydroxybenzaldehyde Isolated from Morus alba (Mulberry) Fruits Suppresses Damage by Regulating Oxidative and Inflammatory Responses in TNF-α-Induced Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK-p38 Signaling Pathway - Elabscience [elabscience.com]

An In-depth Technical Guide to the Solubility and Stability of 2,4,6-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-Trihydroxybenzaldehyde, a phenolic aldehyde with significant potential in pharmaceutical research and development. This document compiles available data, outlines detailed experimental protocols for its characterization, and visualizes its known and proposed mechanisms of action.

Core Properties of this compound

This compound (CAS: 487-70-7; Molecular Formula: C₇H₆O₄; Molecular Weight: 154.12 g/mol ) is a naturally occurring aromatic aldehyde. It serves as a versatile intermediate in organic synthesis and has demonstrated noteworthy biological activities, including the inhibition of xanthine oxidase and the modulation of the NF-κB signaling pathway.[1][2]

Solubility Profile

Precise quantitative experimental data on the solubility of this compound in various solvents is not extensively available in the public domain. However, based on product literature and calculated values, a general solubility profile can be established. The compound is noted to be soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and heated methanol.[1][3]

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | 67.45 g/L (0.438 mol/L) | Calculated |

| Water | Not Specified | Soluble | Qualitative |

| DMSO | Not Specified | Slightly Soluble | Qualitative |

| Methanol | Heated | Slightly Soluble | Qualitative |

Note: The calculated water solubility is derived from a predicted Log10 of water solubility of -0.36 mol/L.[4]

Experimental Protocol for Determining Aqueous Solubility

This protocol outlines the widely accepted shake-flask method for determining the aqueous solubility of a compound like this compound.[5]

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound (≥97% purity)

-

Deionized water

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC-UV system or a UV-Vis spectrophotometer

-

Calibrated pH meter

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, airtight container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle for at least 24 hours in the temperature-controlled environment. Subsequently, centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid phase, use a syringe fitted with a 0.45 µm filter. Immediately dilute the aliquot with a known volume of deionized water to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

pH Measurement: Measure the pH of the saturated solution.

-

Data Analysis: Calculate the solubility in g/L or mol/L, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Stability Profile

This compound is known to be air-sensitive, and its color darkens upon heating.[6] It is also incompatible with strong oxidizing agents and strong bases.[1] Detailed quantitative data on its stability under various conditions are limited.

Table 2: Stability Characteristics of this compound

| Condition | Observation | Stability Concern |

| pH | Incompatible with strong bases. | Potential for degradation in alkaline conditions. |

| Light | Not explicitly stated, but phenolic compounds can be light-sensitive. | Potential for photodegradation. |

| Temperature | Color darkens upon heating; decomposes at ~195 °C. | Susceptible to thermal degradation. |

| Air | Air sensitive. | Prone to oxidation. |

Experimental Protocol for Assessing Stability (Forced Degradation Study)

This protocol describes a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability. The degradation is monitored using a stability-indicating HPLC-UV method.[7]

Objective: To evaluate the stability of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, and methanol

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV system with a photodiode array (PDA) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and keep it at a specified temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period. Also, heat the stock solution.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and alkaline samples. Dilute the samples to a suitable concentration and analyze them using a validated, stability-indicating HPLC-UV method.

-

Data Analysis:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Analyze the chromatograms for the appearance of degradation products. The use of a PDA detector can help in assessing the peak purity of the parent compound.

-

Signaling Pathway Involvement

Inhibition of NF-κB Activation

Recent research has identified this compound as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a study using A375 human melanoma cells, it was shown to inhibit doxorubicin- and 4-hydroperoxycyclophosphamide-induced NF-κB activation. The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

Figure 1. Proposed mechanism of NF-κB inhibition by this compound.

Inhibition of Xanthine Oxidase

This compound is also known to be a xanthine oxidase inhibitor.[1] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. While the precise kinetics of inhibition by this compound are not fully elucidated, studies on similar phenolic aldehydes suggest a mixed-type inhibition mechanism. The aldehyde group can interact with the molybdenum center of the enzyme, and the hydroxyl groups can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site.

Figure 2. Proposed mechanism of Xanthine Oxidase inhibition.

Conclusion

This compound is a compound of significant interest for drug development due to its biological activities. While there is a need for more comprehensive, publicly available quantitative data on its solubility and stability, the provided protocols offer a robust framework for researchers to determine these critical parameters. The established role of this molecule in inhibiting the NF-κB pathway and xanthine oxidase underscores its therapeutic potential and warrants further investigation into its mechanisms of action and formulation development.

References

- 1. Vanillin Analogues o-Vanillin and this compound Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma | Anticancer Research [ar.iiarjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vanillin Analogues o-Vanillin and this compound Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma | Anticancer Research [ar.iiarjournals.org]

- 6. Vanillin Analogues o-Vanillin and this compound Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of xanthine oxidase by two aldehydes: Inhibitory kinetics, molecular simulation, inhibition mechanism, and cellular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2,4,6-Trihydroxybenzaldehyde from Cyanidin: A Technical Guide on its Metabolic Fate and Cellular Impact

For Immediate Release

A deep dive into the microbial transformation of dietary cyanidin reveals 2,4,6-Trihydroxybenzaldehyde as a key metabolite, influencing critical cellular signaling pathways. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current understanding, quantitative data, and detailed experimental protocols surrounding this significant metabolic event.

Recent scientific investigations have solidified the role of the gut microbiota in the metabolism of dietary flavonoids, with a particular focus on the biotransformation of cyanidin, a prominent anthocyanin found in many fruits and vegetables. A key product of this microbial action is this compound, also known as phloroglucinaldehyde. The formation of this metabolite and its subsequent physiological effects are of growing interest within the scientific community due to its potential implications for human health and therapeutic development.

This in-depth guide synthesizes the current knowledge on this compound as a metabolite of cyanidin, presenting quantitative data from in vitro and in vivo studies, detailed experimental methodologies for its study, and a visual representation of the intricate signaling pathways it modulates.

Quantitative Insights into Cyanidin Metabolism

The transformation of cyanidin and its glycosides, such as cyanidin-3-glucoside (C3G), into this compound is a dynamic process influenced by the composition and activity of the gut microbiota. Several studies have quantified the production of this metabolite under various experimental conditions.

| Experimental System | Substrate | Key Findings | Reference |

| In vitro fecal fermentation | Cyanidin-3-glucoside (C3G) | Fermentation significantly increased the content of this compound (phloroglucinaldehyde) among other metabolites.[1] | [1] |

| In vitro fermentation with human feces | Cyanidin-3-glucoside (C3G) | This compound was identified as a major metabolite after in vitro fermentation.[2][3] | [2][3] |

Elucidating the Metabolic and Signaling Pathways

The degradation of cyanidin by the gut microbiota is a multi-step process. Initially, glycosidic linkages are cleaved, releasing the cyanidin aglycone. Subsequently, the heterocyclic C-ring of cyanidin is broken down, yielding phenolic acid derivatives and this compound.

Caption: Metabolic pathway of Cyanidin-3-glucoside to this compound.

Once formed, this compound, along with other cyanidin metabolites, can influence a range of cellular signaling cascades, playing a potential role in the health benefits associated with anthocyanin consumption. Key pathways identified include the NF-κB, Nrf2, and MAPK signaling pathways.

NF-κB Signaling Pathway: this compound has been identified as an inhibitor of the NF-κB pathway[4]. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway: Cyanidin and its metabolites have been shown to activate the Nrf2 pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.

Caption: Activation of the Nrf2 signaling pathway by cyanidin metabolites.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Cyanidin metabolites can modulate this pathway, although the precise mechanisms are still under investigation.

Caption: Modulation of the MAPK signaling pathway by cyanidin metabolites.

Detailed Experimental Protocols

To facilitate further research in this area, this guide provides detailed methodologies for key experiments cited in the literature.

In Vitro Fecal Fermentation of Cyanidin-3-Glucoside

This protocol is designed to simulate the microbial metabolism of C3G in the human colon.

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Immediately transfer the samples to an anaerobic chamber.

-

Homogenize the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution (pH 7.0) to a final concentration of 10% (w/v).

-

Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Procedure:

-

Prepare a basal nutrient medium containing peptone, yeast extract, and other essential nutrients.

-

Sterilize the medium by autoclaving and then transfer it to the anaerobic chamber.

-

Add a sterile-filtered solution of Cyanidin-3-glucoside (C3G) to the medium to a final concentration of 100 µM.

-

Inoculate the medium with the 10% fecal slurry (10% v/v).

-

Incubate the cultures at 37°C under anaerobic conditions.

-

Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

-

-

Sample Analysis:

-

Centrifuge the collected aliquots to pellet the bacterial cells and fecal debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze the filtered supernatant for the presence and concentration of C3G and its metabolites, including this compound, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

-

Animal Study: Oral Administration of Cyanidin Glycosides to Rats

This protocol outlines the procedure for studying the in vivo metabolism of cyanidin glycosides in a rat model.

-

Animal Model:

-

Use male Wistar rats (8-10 weeks old), housed in a controlled environment with a 12-hour light/dark cycle.

-

Provide standard chow and water ad libitum.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Administration of Cyanidin Glycosides:

-

Prepare an anthocyanin-rich extract or a pure solution of cyanidin-3-glucoside.

-

Administer the extract/solution to the rats via oral gavage at a specified dose (e.g., 800 µmol/kg body weight)[5].

-

A control group should receive the vehicle (e.g., water or saline) only.

-

-

Sample Collection:

-

Collect blood samples from the tail vein or via cardiac puncture at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

-

Collect urine and feces over a 24 or 48-hour period using metabolic cages.

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, intestines).

-

-

Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

Homogenize tissue samples.

-

Extract anthocyanins and their metabolites from plasma, urine, feces, and tissue homogenates using appropriate solvent systems (e.g., acidified methanol).

-

Analyze the extracts using HPLC-MS/MS to identify and quantify cyanidin, its glycosides, and metabolites such as this compound.

-

HPLC-MS/MS Method for Quantification of this compound

This method provides a framework for the sensitive and specific quantification of this compound in biological matrices.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve separation of the analyte from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard need to be determined and optimized.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of this compound.

-

Spike blank biological matrix with known concentrations of the standard to create calibrators and quality control samples.

-

Process and analyze the samples, calibrators, and quality controls using the developed HPLC-MS/MS method.

-

Quantify the concentration of this compound in the unknown samples by interpolating their response against the calibration curve.

-

This technical guide provides a foundational understanding of this compound as a metabolite of cyanidin. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate interplay between dietary flavonoids, the gut microbiota, and human health.

References

- 1. Effects of in vitro fecal fermentation on the metabolism and antioxidant properties of cyanidin-3-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dietary Fiber Modulates the Fermentation Patterns of Cyanidin-3- O-Glucoside in a Fiber-Type Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2,4,6-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2,4,6-Trihydroxybenzaldehyde (CAS No. 487-70-7), a compound used in the synthesis of various biologically active molecules. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard classifications is provided in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 5 | H303: May be harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |

Hazard Pictogram:

Physicochemical and Toxicological Data

A summary of key physicochemical and toxicological data for this compound is presented below to inform risk assessments.

| Property | Value | Reference |

| Chemical Formula | C₇H₆O₄ | [1][5] |

| Molecular Weight | 154.12 g/mol | [1][5] |

| Appearance | Pale pink to brick red crystalline powder | [6] |

| Melting Point | 188-199 °C (decomposes) | [6] |

| Solubility | Soluble in water | [7] |

| Acute Oral Toxicity (LD50) | 3200 mg/kg (mouse) | [1][8] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][7] |

Experimental Protocols for Hazard Assessment

The toxicological data for this compound are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicity endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult mice (e.g., Swiss Webster), typically females, are used. Animals are fasted prior to dosing.

-

Dose Administration: A starting dose of 2000 mg/kg is administered to a group of three animals. This compound, a solid, is dissolved or suspended in a suitable vehicle (e.g., water or corn oil) and administered by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD50 value is determined based on the number of animal deaths at specific dose levels. For this compound, the reported LD50 of 3200 mg/kg in mice suggests a relatively low acute oral toxicity.[1][8]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.

-

Application of Test Substance: A small amount of this compound (as a solid or a solution in a suitable solvent) is applied topically to the surface of the skin tissue model.

-

Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation, the tissue is rinsed and cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro method is used to identify substances that can cause serious eye damage or irritation.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium model is used.

-

Application of Test Substance: this compound is applied to the surface of the corneal tissue model.

-

Exposure and Incubation: The tissue is exposed to the substance for a specific duration, followed by a post-exposure incubation period.

-

Viability Assessment: Cell viability is measured using a quantitative method (e.g., MTT assay). A significant reduction in cell viability suggests the potential for eye irritation or serious eye damage.

Signaling Pathways and Logical Relationships

Postulated Mechanism of Skin Irritation by Phenolic Compounds

While the specific mechanism of skin irritation for this compound has not been fully elucidated, its phenolic structure suggests a pathway involving oxidative stress. Phenolic compounds can be bio-activated in the skin, leading to the generation of reactive phenoxyl radicals. These radicals can deplete intracellular antioxidants like glutathione (GSH) and oxidize protein sulfhydryls, leading to cellular damage and an inflammatory response.[9][10]

Caption: Postulated mechanism of skin irritation by this compound.

Laboratory Handling Workflow: A Risk-Based Approach

A systematic approach to handling this compound in a laboratory setting is essential to minimize exposure and ensure safety. The following workflow, based on a standard chemical risk assessment process, should be followed.[11][12][13][14][15]

Caption: A workflow for the risk assessment and safe handling of this compound.

Safe Handling and Storage Procedures

Engineering Controls

-

Use a chemical fume hood when handling larger quantities or when there is a potential for dust or aerosol generation.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][16]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2][16]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[16]

Handling Procedures

-

Avoid breathing dust.[2]

-

Wash hands thoroughly after handling.[2]

-

Handle in accordance with good industrial hygiene and safety practice.[1]

Storage

-

The substance is noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[1][2]

First Aid and Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Accidental Release Measures

-

Sweep up and shovel into a suitable, closed container for disposal.[1][2]

-

Do not let the product enter drains.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed disposal company.

This technical guide provides a comprehensive overview of the health and safety information for handling this compound. By implementing these control measures and following the recommended procedures, researchers can minimize risks and ensure a safe working environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7H6O4 | CID 68099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-三羟基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, 95% | Fisher Scientific [fishersci.ca]

- 8. thegoodscentscompany.com [thegoodscentscompany.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 12. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 15. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation with 2,4,6-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate diverse molecular scaffolds, particularly in the synthesis of heterocyclic compounds like chromenes, which exhibit a wide range of biological activities.

2,4,6-Trihydroxybenzaldehyde, a polyhydroxylic aromatic aldehyde, is a valuable precursor in the synthesis of various bioactive molecules. Its electron-rich aromatic ring and multiple hydroxyl groups offer opportunities for subsequent functionalization and cyclization reactions. This document provides detailed application notes and protocols for the Knoevenagel condensation of this compound with various active methylene compounds, with a focus on the synthesis of 2-amino-4H-chromene derivatives.

Key Applications

The Knoevenagel condensation products of this compound are valuable intermediates in the synthesis of a variety of compounds with potential therapeutic applications, including:

-

Anticancer Agents: Chromene derivatives have been extensively studied for their antiproliferative and cytotoxic activities against various cancer cell lines.

-

Antimicrobial Agents: The synthesized compounds can serve as scaffolds for the development of new antibacterial and antifungal agents.

-

Antioxidants: The phenolic nature of the products imparts antioxidant properties, which are relevant in the study of diseases associated with oxidative stress.

-

Enzyme Inhibitors: Specific derivatives can be designed to target and inhibit the activity of certain enzymes involved in disease pathways.

Reaction Mechanism and Workflow

The reaction typically proceeds through a one-pot, three-component synthesis involving this compound, an active methylene compound (e.g., malononitrile), and a catalyst. The process involves an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

Caption: General workflow for the synthesis of 2-amino-4H-chromene derivatives.

The mechanism involves the deprotonation of the active methylene compound by the catalyst to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of this compound. The resulting alkoxide undergoes dehydration to yield the Knoevenagel adduct. In the presence of the phenolic hydroxyl group, a subsequent intramolecular Michael addition occurs, followed by cyclization and tautomerization to afford the stable 2-amino-4H-chromene derivative.

Application Notes and Protocols for the Claisen-Schmidt Condensation of Phloroglucinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2',4',6'-trihydroxychalcones via the Claisen-Schmidt condensation of phloroglucinaldehyde with various acetophenone derivatives. Chalcones, particularly those with polyhydroxylated phenyl rings, are of significant interest in drug discovery due to their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This application note outlines a robust experimental procedure, presents key quantitative data in a clear tabular format, and illustrates the relevant anti-inflammatory signaling pathway and experimental workflow using Graphviz diagrams.

Introduction

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated ketones, commonly known as chalcones. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. Phloroglucinaldehyde, a polyhydroxylated aromatic aldehyde, is a valuable precursor for the synthesis of chalcones with multiple hydroxyl groups on one of the aromatic rings. These hydroxyl moieties are often crucial for the biological activity of the resulting compounds. The synthesized 2',4',6'-trihydroxychalcones are known to exert their anti-inflammatory effects through modulation of key signaling pathways, such as the NF-κB pathway.

Experimental Protocol: Synthesis of 2',4',6'-Trihydroxychalcone

This protocol describes a general procedure for the Claisen-Schmidt condensation of phloroglucinaldehyde with a substituted acetophenone.

Materials:

-

Phloroglucinaldehyde

-

Substituted Acetophenone (e.g., Acetophenone, 4-Methoxyacetophenone, 4-Chloroacetophenone)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, 1 M)

-

Distilled Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-